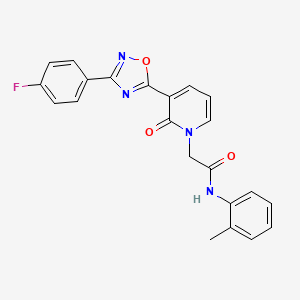![molecular formula C16H15N3O2S B2604129 6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3'-bipyridine]-5-carbonitrile CAS No. 445390-96-5](/img/structure/B2604129.png)
6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3'-bipyridine]-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3’-bipyridine]-5-carbonitrile is a complex organic compound featuring a bipyridine core with a dioxolane and sulfanyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3’-bipyridine]-5-carbonitrile typically involves multiple steps:
Formation of the dioxolane ring: This can be achieved by reacting ethylene glycol with an aldehyde or ketone under acidic conditions to form the 1,3-dioxolane ring.
Introduction of the sulfanyl group: The dioxolane derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Bipyridine core synthesis: The bipyridine core can be synthesized through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Final coupling: The dioxolane-sulfanyl derivative is then coupled with the bipyridine core under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3’-bipyridine]-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The bipyridine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under various conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted bipyridine derivatives.
科学研究应用
6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3’-bipyridine]-5-carbonitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用机制
The mechanism of action of 6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3’-bipyridine]-5-carbonitrile involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming complexes that can catalyze various reactions. The dioxolane and sulfanyl groups may enhance the compound’s binding affinity and specificity towards certain biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
- 2-(1,3-Dioxolan-2-yl)furan
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
- 2-Ethyl-2-methyl-1,3-dioxolane
Uniqueness
6-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-[2,3’-bipyridine]-5-carbonitrile is unique due to its combination of a bipyridine core with dioxolane and sulfanyl substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis, materials science, and medicinal chemistry.
属性
IUPAC Name |
2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-6-pyridin-3-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c17-10-12-3-4-14(13-2-1-6-18-11-13)19-16(12)22-9-5-15-20-7-8-21-15/h1-4,6,11,15H,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZJKVCBFGCFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCSC2=C(C=CC(=N2)C3=CN=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2604046.png)
![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2604047.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2604049.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide](/img/structure/B2604050.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea](/img/structure/B2604051.png)
![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2604053.png)
![{1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2604055.png)
![Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2604058.png)


![ethyl N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]carbamate](/img/structure/B2604063.png)
![1'-(4-(thiophen-3-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2604065.png)
![2-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide](/img/structure/B2604067.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2604068.png)
